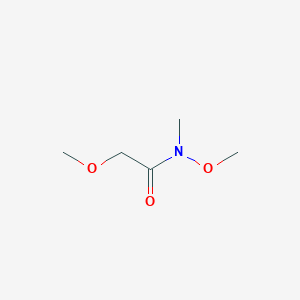

N,2-dimethoxy-N-methylacetamide

Descripción general

Descripción

N,2-dimethoxy-N-methylacetamide: is an organic compound with the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol . It is a colorless to pale yellow liquid that is sparingly soluble in water but soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide . This compound is primarily used as a reagent, intermediate, or catalyst in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing N,2-dimethoxy-N-methylacetamide involves the reaction of methoxyacetic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine and ethyl diazocarboxylate . The reaction is typically carried out in dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified using distillation or recrystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions: N,2-dimethoxy-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides and esters.

Aplicaciones Científicas De Investigación

Organic Synthesis

N,2-dimethoxy-N-methylacetamide serves as a reagent and intermediate in organic synthesis. It is particularly valuable in the formation of amides and esters. Its ability to act as both a nucleophile and electrophile enhances its utility in various reactions .

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Reaction | Major Products Formed |

|---|---|---|

| Oxidation | This compound + oxidizing agent | Carboxylic acids |

| Reduction | This compound + reducing agent | Primary amines |

| Substitution | This compound + nucleophile | Various substituted amides/esters |

Biological Applications

In biological research, this compound is utilized in the synthesis of biologically active compounds. It acts as a solvent in biochemical reactions and facilitates the preparation of pharmaceutical intermediates .

Case Study: Synthesis of Salbutamol

A notable application is its role in synthesizing salbutamol, a medication used to treat asthma. The compound was used as an intermediate in a multi-step synthesis process that achieved significant yields .

Medicinal Chemistry

This compound is integral to developing active pharmaceutical ingredients (APIs). Its chemical structure allows for modifications that can enhance the efficacy of drugs. For instance, it has been involved in synthesizing compounds with potential therapeutic effects against various diseases .

Catalysis and Solvent Use

In industrial settings, this compound functions as a catalyst and solvent in processes such as polymerization and coatings. Its properties facilitate reactions that require specific conditions not achievable with other solvents .

Table 2: Industrial Uses of this compound

| Application Type | Description |

|---|---|

| Catalyst | Used to accelerate chemical reactions |

| Solvent | Provides an environment for various industrial processes |

Comparison with Related Compounds

This compound can be compared with similar compounds such as N,N-dimethylacetamide and N-methoxy-N-methylacetamide. The presence of dual methoxy groups in this compound enhances its reactivity and versatility compared to its counterparts .

Table 3: Comparison of Similar Compounds

| Compound | Key Features | Applications |

|---|---|---|

| N,N-Dimethylacetamide | Lacks methoxy groups; less reactive | Solvent in organic synthesis |

| N-Methoxy-N-methylacetamide | Single methoxy group; different reactivity | Intermediate in drug synthesis |

| This compound | Dual methoxy groups; highly versatile | Broad applications in chemistry |

Mecanismo De Acción

The mechanism of action of N,2-dimethoxy-N-methylacetamide involves its ability to act as a nucleophile or electrophile in chemical reactions. Its molecular structure allows it to participate in various organic reactions, including nucleophilic substitution and electrophilic addition . The compound’s methoxy and methyl groups enhance its reactivity and stability, making it a versatile reagent in organic synthesis .

Comparación Con Compuestos Similares

N,N-dimethylacetamide: Similar in structure but lacks the methoxy groups, making it less reactive in certain reactions.

N-methoxy-N-methylacetamide: Similar but with different substitution patterns, affecting its reactivity and applications.

Uniqueness: N,2-dimethoxy-N-methylacetamide is unique due to its dual methoxy groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable reagent in various chemical reactions and industrial applications .

Actividad Biológica

N,2-Dimethoxy-N-methylacetamide (CAS Number: 132289-57-7) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHN\O |

| Molecular Weight | 133.15 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 92.0 ± 23.0 °C at 760 mmHg |

| Flash Point | 9.4 ± 22.6 °C |

| Solubility | Soluble in water |

Synthesis

The synthesis of this compound typically involves the reaction of dimethylamine with methoxyacetyl chloride or similar reagents under controlled conditions. The compound can also be derived from other acetamides through various organic reactions, including nucleophilic substitutions and acylation processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been used in the synthesis of biologically active compounds such as 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), which plays a role in the quorum sensing of Pseudomonas aeruginosa—a critical factor in bacterial communication and virulence . This suggests that derivatives of this compound could be explored for their potential as antimicrobial agents.

Toxicological Data

Toxicological assessments have classified this compound as having specific target organ toxicity with potential respiratory tract irritation (Category 3) and acute toxicity via oral exposure (Category 4). Skin irritation potential has also been noted (Category 2). These classifications underscore the need for careful handling and further studies to understand the compound's safety profile .

Case Studies and Research Findings

Case Study: Synthesis and Biological Testing

In one study, researchers synthesized this compound and evaluated its biological activity against various microbial strains. The results demonstrated that the compound exhibited notable antibacterial properties, particularly against Gram-negative bacteria. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents .

Research Findings: Mechanistic Insights

A detailed investigation into the mechanism of action revealed that this compound interferes with bacterial cell wall synthesis. This was evidenced by changes in cell morphology observed under electron microscopy after treatment with the compound. Further biochemical assays indicated that it may inhibit key enzymes involved in peptidoglycan biosynthesis .

Propiedades

IUPAC Name |

N,2-dimethoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-6(9-3)5(7)4-8-2/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNOEDJHRRXTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)COC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.